4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid
Description
The compound 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex organic molecule with intriguing properties and potential applications in various scientific fields. This compound is characterized by its unique structure, featuring an imidazotriazine core, a butanoic acid moiety, and multiple functional groups that contribute to its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-7-12-14(5-2-3-8(15)16)10(17)9-11-4-6-13(7)9/h4,6H,2-3,5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLHGLVYGFSXEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=NC=CN12)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates to form the imidazotriazine core, followed by functional group transformations to introduce the butanoic acid side chain and other substituents. Key steps may include nucleophilic substitution, condensation reactions, and oxidation or reduction processes under controlled conditions.
Industrial Production Methods: While laboratory-scale synthesis focuses on precise control of reaction conditions and purity, industrial production methods for this compound emphasize scalability and cost-effectiveness. Large-scale synthesis may involve the optimization of reaction parameters, use of catalytic processes, and implementation of continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: : Where the compound is converted to higher oxidation states.
Reduction: : Involving the gain of electrons and formation of reduced products.
Substitution: : Where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh depending on the desired transformation, with solvents and temperature playing crucial roles in achieving optimal results.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and reagents used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to derivatives with new functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid serves as a valuable intermediate for synthesizing other complex molecules. Its unique structure allows it to participate in various organic transformations, making it a useful building block for developing novel compounds.
Biology and Medicine: In the realm of biology and medicine, this compound has potential applications as a pharmacophore, a molecular framework that can be modified to design drugs with specific biological activities. Researchers are exploring its potential as a lead compound for developing therapeutic agents targeting specific enzymes or receptors.
Industry: Industrial applications of this compound include its use in the synthesis of fine chemicals, agrochemicals, and materials science. Its ability to form stable complexes with metals and other substrates makes it valuable for catalysis and materials production.
Mechanism of Action
The mechanism by which 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound's functional groups enable it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their activity and function. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-(5-methyl-8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
4-(8-oxoimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid: Lacking the methyl group.
4-(5-methylimidazo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid: Without the oxo group.
These comparisons highlight the distinct chemical and biological properties conferred by specific functional groups in the compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
